molecular formula C22H30N2O6S2 B15123354 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate

1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate

Cat. No.: B15123354
M. Wt: 482.6 g/mol
InChI Key: ZKWKEAOIEUGCNJ-UHFFFAOYSA-M
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Description

1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with butyl bromide to form 1-butyl-3-methylimidazolium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through techniques like recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .

Scientific Research Applications

1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds, ionic interactions, and van der Waals forces with other molecules. These interactions can alter the physical and chemical properties of the molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium acetate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate

Uniqueness

1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is unique due to its specific combination of a butyl and methyl group on the imidazolium ring and the presence of a 4-methylbenzenesulfonate anion. This combination imparts unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C22H30N2O6S2

Molecular Weight

482.6 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H15N2.2C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1

InChI Key

ZKWKEAOIEUGCNJ-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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